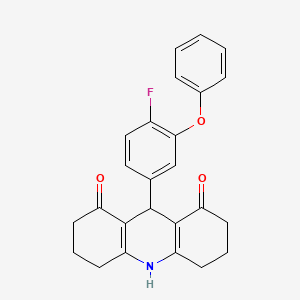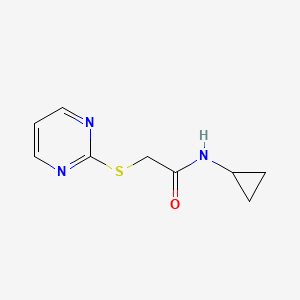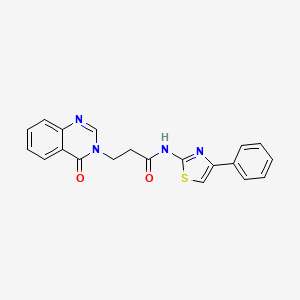
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Übersicht
Beschreibung
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as FLAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FLAP is a member of the acridinedione family, which has been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is not fully understood. However, it is believed that 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione inhibits the activity of COX-2 by binding to its active site. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to interact with Aβ peptides, preventing their aggregation. The protective effect of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione on dopaminergic neurons is thought to be due to its antioxidant properties.
Biochemical and Physiological Effects:
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have various biochemical and physiological effects. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to reduce the levels of Aβ peptides in the brain, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is that it is relatively easy to synthesize and purify. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to have low toxicity in animal studies. However, one limitation of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is that it is not very water-soluble, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione.
Zukünftige Richtungen
For the study of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione include investigating its potential therapeutic applications in other diseases, developing more water-soluble derivatives, and further understanding its mechanism of action.
Wissenschaftliche Forschungsanwendungen
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. Inhibition of COX-2 has been linked to a reduced risk of various types of cancer. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is relevant to Parkinson's disease.
Eigenschaften
IUPAC Name |
9-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3/c26-17-13-12-15(14-22(17)30-16-6-2-1-3-7-16)23-24-18(8-4-10-20(24)28)27-19-9-5-11-21(29)25(19)23/h1-3,6-7,12-14,23,27H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLZNOSAAASSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)F)OC5=CC=CC=C5)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7358017 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate](/img/structure/B3448278.png)
![4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide](/img/structure/B3448281.png)
![3-[1-[(4-hydroxybenzoyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3448289.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3448305.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B3448311.png)

![N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448324.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3448325.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448335.png)
![2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3448349.png)

![2-methoxy-5-{[3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanoyl]amino}benzamide](/img/structure/B3448355.png)
![N-benzyl-3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B3448362.png)